molecular formula C6H4N4O2 B2356466 5,8-Dihydropteridine-6,7-dione CAS No. 3947-46-4

5,8-Dihydropteridine-6,7-dione

Cat. No.: B2356466
CAS No.: 3947-46-4
M. Wt: 164.124
InChI Key: HNSVDKLARSSFGE-UHFFFAOYSA-N
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Description

5,8-Dihydropteridine-6,7-dione is a nitrogen-containing heterocyclic compound belonging to the pteridine family. Pteridines are aromatic heterocycles that result from the fusion of pyrimidine and pyrazine rings. This compound is known for its potential pharmacological activities, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydropteridine-6,7-dione typically involves the reaction of 4,6-diamino-5-nitroso-2-phenyl pyrimidine with benzyl methyl ketone in the presence of potassium acetate . This reaction yields the desired pteridine derivative through a series of condensation and cyclization steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydropteridine-6,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives with altered pharmacological properties.

    Substitution: Substitution reactions involving different functional groups can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pteridine derivatives, which exhibit diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,8-Dihydropteridine-6,7-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways that regulate cell growth, survival, and migration.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family, known for its diverse biological activities.

    Dihydropteridine: A reduced form of pteridine with altered pharmacological properties.

    Substituted Pteridines: Various pteridine derivatives with different substituents that exhibit unique biological activities.

Uniqueness of 5,8-Dihydropteridine-6,7-dione

This compound stands out due to its potent anticancer activity and ability to induce apoptosis and suppress cell migration. Its unique chemical structure allows for the formation of diverse derivatives with potential therapeutic applications .

Properties

IUPAC Name

5,8-dihydropteridine-6,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-6(12)10-4-3(9-5)1-7-2-8-4/h1-2H,(H,9,11)(H,7,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSVDKLARSSFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032066
Record name 5,8-Dihydro-6,7-pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3947-46-4
Record name 5,8-Dihydro-6,7-pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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